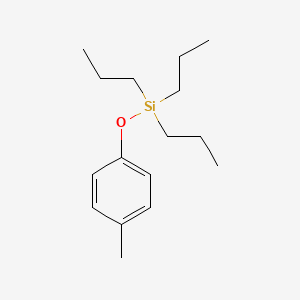
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one is an organic compound with the molecular formula C9H7Cl3O It is a chlorinated derivative of propanone, characterized by the presence of three chlorine atoms attached to the phenyl and propanone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one typically involves the chlorination of 1-(2,4-dichlorophenyl)propan-1-one. One common method is the reaction of 2,4-dichlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, followed by chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the alpha position of the propanone group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 2,4-Dichlorobenzoic acid.
Reduction: 3-Chloro-1-(2,4-dichlorophenyl)propan-1-ol.
Substitution: 3-Methoxy-1-(2,4-dichlorophenyl)propan-1-one or 3-Cyano-1-(2,4-dichlorophenyl)propan-1-one.
Applications De Recherche Scientifique
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1-(4-chlorophenyl)propan-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
3-Chloro-1-(2,4-difluorophenyl)propan-1-one: Fluorinated analog with potentially different reactivity and biological activity.
1-(2,4-Dichlorophenyl)propan-2-one: Similar compound with a different position of the chlorine atom on the propanone group.
Uniqueness
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of multiple chlorine atoms can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
58631-66-6 |
|---|---|
Formule moléculaire |
C9H7Cl3O |
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
3-chloro-1-(2,4-dichlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl3O/c10-4-3-9(13)7-2-1-6(11)5-8(7)12/h1-2,5H,3-4H2 |
Clé InChI |
DHHKPBCMQRWSHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


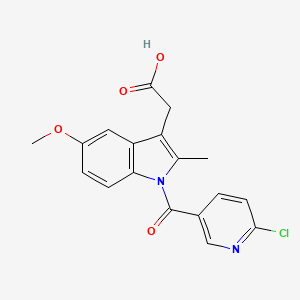
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
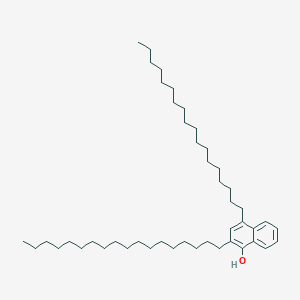
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)

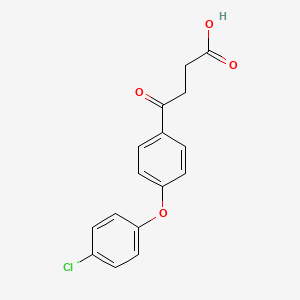
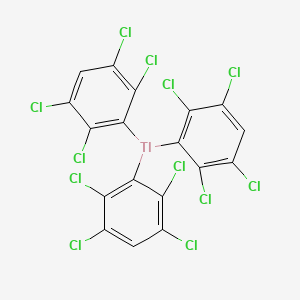
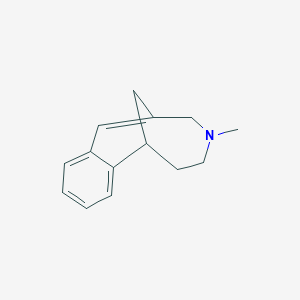
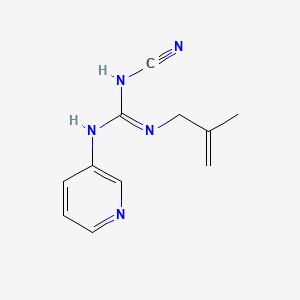
![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
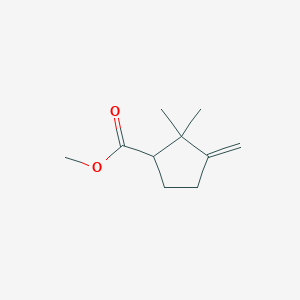
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
